5-Bromo-2-chlorobenzyl alcohol
Overview
Description
It is a white to almost white crystalline solid with a melting point of 92-96°C . This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-chlorobenzyl alcohol can be synthesized through several methods. One common method involves the bromination of 2-chlorobenzyl alcohol using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . Another method includes the hydrolysis of 5-bromo-2-chlorobenzonitrile in the presence of an alkali to generate 5-bromo-2-chlorobenzoate, followed by reduction to obtain the desired alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using efficient brominating agents and catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products:
Oxidation: 5-Bromo-2-chlorobenzaldehyde, 5-Bromo-2-chlorobenzoic acid
Reduction: 5-Bromo-2-chlorobenzylamine
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
5-Bromo-2-chlorobenzyl alcohol is utilized in scientific research for its role as an intermediate in the synthesis of various organic compounds. It is used in:
Biology: In the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorobenzyl alcohol involves its interaction with specific molecular targets, leading to various chemical transformations. For instance, in oxidation reactions, the hydroxyl group is oxidized to form aldehydes or acids, while in reduction reactions, it is converted to amines . The compound’s reactivity is influenced by the presence of bromine and chlorine substituents, which affect its electronic properties and reactivity patterns.
Comparison with Similar Compounds
- 3-Bromo-α-methylbenzyl alcohol
- 4-Bromo-α-methylbenzyl alcohol
- 4-Bromo-2-methoxybenzyl alcohol
Comparison: 5-Bromo-2-chlorobenzyl alcohol is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which impart distinct electronic and steric effects. This makes it a versatile intermediate in organic synthesis compared to its analogs that may have only one halogen substituent .
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHBQPIVMBDOQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408070 | |
Record name | 5-Bromo-2-chlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149965-40-2 | |
Record name | 5-Bromo-2-chlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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